molecular formula C10H11Cl2NO2 B12311502 2-Amino-4-(2,5-dichlorophenyl)butanoic acid

2-Amino-4-(2,5-dichlorophenyl)butanoic acid

Cat. No.: B12311502
M. Wt: 248.10 g/mol
InChI Key: RJEDYAFWGILHRM-UHFFFAOYSA-N
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Description

®-a-Amino-2,5-dichlorobenzenebutanoic acid is an organic compound that belongs to the class of amino acids It features a benzene ring substituted with two chlorine atoms at the 2 and 5 positions, an amino group, and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-a-Amino-2,5-dichlorobenzenebutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzene, which undergoes a series of reactions to introduce the amino and butanoic acid groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of ®-a-Amino-2,5-dichlorobenzenebutanoic acid may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

®-a-Amino-2,5-dichlorobenzenebutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-a-Amino-2,5-dichlorobenzenebutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-a-Amino-2,5-dichlorobenzenebutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-a-Amino-3,4-dichlorobenzenebutanoic acid: Similar structure but with chlorine atoms at different positions.

    ®-a-Amino-2,5-difluorobenzenebutanoic acid: Fluorine atoms instead of chlorine.

    ®-a-Amino-2,5-dibromobenzenebutanoic acid: Bromine atoms instead of chlorine.

Uniqueness

®-a-Amino-2,5-dichlorobenzenebutanoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-amino-4-(2,5-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)

InChI Key

RJEDYAFWGILHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl

Origin of Product

United States

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